molecular formula C17H21FN4O3 B8694538 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- CAS No. 91187-82-5

1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo-

Cat. No.: B8694538
CAS No.: 91187-82-5
M. Wt: 348.4 g/mol
InChI Key: KADAPIRHXVRMJV-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- is a synthetic compound that belongs to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity. This compound is structurally characterized by the presence of a naphthyridine core, a fluorine atom at the 6th position, and a pyrrolidine ring at the 7th position, which is further substituted with a methylamino group .

Preparation Methods

The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- involves several steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is typically introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions.

    Final Functionalization:

Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Similar compounds to 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- include:

The uniqueness of 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- lies in its specific substitution pattern, which imparts distinct antibacterial properties and a unique mechanism of action .

Properties

CAS No.

91187-82-5

Molecular Formula

C17H21FN4O3

Molecular Weight

348.4 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C17H21FN4O3/c1-3-21-9-12(17(24)25)14(23)11-6-13(18)16(20-15(11)21)22-5-4-10(8-22)7-19-2/h6,9-10,19H,3-5,7-8H2,1-2H3,(H,24,25)

InChI Key

KADAPIRHXVRMJV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)CNC)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.00 g (3.69 mmole) 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-napthyridine-3-carboxylic acid, 40 ml acetonitrile, and 1.27 g (11.08 mmole) N-methyl-3-pyrrolidinemethanamine are stirred at room temperature for three days. The reaction was filtered and the precipitate dissolved in aqueous ammonium hydroxide at pH 11. The solution was filtered and the solvent removed at reduced pressure. The product was washed with 5 ml of water, 10 ml ethanol/ether (1:1), and finally witn ether until dry to give 0.571 g of 1-ethyl-6-fluoro-1,4-dihydro-7-[3-[(methylamino)methyl]-1-pyrrolidinyl]-4-oxo-1,8-naphthyridine-3-carboxylic acid, mp 251°-253° C.

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